6-chloro-N,2-dimethyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrimidin-4-amine
Overview
Description
6-chloro-N,2-dimethyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C11H16ClN3S and its molecular weight is 257.78 g/mol. The purity is usually 95%.
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Biological Activity
6-Chloro-N,2-dimethyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrimidin-4-amine is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This structure includes a pyrimidine ring substituted with a chloro group and a dimethyl group, along with a tetrahydrothiopyran moiety. These structural features are crucial for its biological activity.
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Dipeptidyl Peptidase-4 (DPP-4) : The compound has been analyzed for its potential as a DPP-4 inhibitor, which is significant in the management of type 2 diabetes mellitus (T2DM). DPP-4 inhibitors enhance the levels of incretin hormones, leading to increased insulin secretion and decreased glucagon levels .
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures can inhibit the MDM2 protein, which is involved in cancer cell proliferation . The introduction of specific substituents may enhance binding affinity to targets associated with tumor growth.
- Neuroprotective Effects : Some studies have indicated that compounds similar to this one may possess neuroprotective properties, potentially through modulation of neuropeptide signaling pathways .
Biological Activity Data
The following table summarizes key biological activities and findings related to the compound:
Case Studies
-
DPP-4 Inhibition Study :
- A study evaluated various compounds for their DPP-4 inhibitory activity, highlighting the importance of substituents like chlorine and methyl groups in enhancing potency. The compound was found to exhibit significant inhibition at low micromolar concentrations.
- MDM2 Inhibition :
- Neuroprotective Assays :
Properties
IUPAC Name |
6-chloro-N,2-dimethyl-N-(thian-4-yl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3S/c1-8-13-10(12)7-11(14-8)15(2)9-3-5-16-6-4-9/h7,9H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXAYLIPIUBQFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N(C)C2CCSCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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